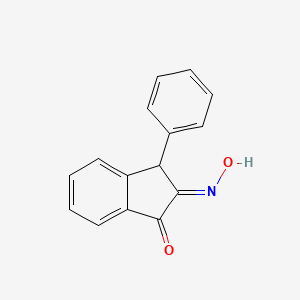

2-Hydroxyimino-3-phenylindanone

Beschreibung

Chemical Identity: 2-Hydroxyimino-3-phenylindanone (CAS: 24273-37-8) is an indanone derivative characterized by a bicyclic indanone core substituted with a hydroxyimino (oxime) group at position 2 and a phenyl group at position 3 (Figure 1). Its molecular formula is C₁₅H₁₁NO₂, and it is typically supplied at ≥95% purity .

Eigenschaften

CAS-Nummer |

24273-37-8 |

|---|---|

Molekularformel |

C15H11NO2 |

Molekulargewicht |

237.25 g/mol |

IUPAC-Name |

(2E)-2-hydroxyimino-3-phenyl-3H-inden-1-one |

InChI |

InChI=1S/C15H11NO2/c17-15-12-9-5-4-8-11(12)13(14(15)16-18)10-6-2-1-3-7-10/h1-9,13,18H/b16-14+ |

InChI-Schlüssel |

TXRMUKQKPSRVSL-JQIJEIRASA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=N/O |

Kanonische SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=NO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Hydroxyimino-3-Phenylindanon beinhaltet typischerweise die Reaktion von Indanonderivaten mit Hydroxylaminhydrochlorid unter basischen Bedingungen. Die Reaktion verläuft über die Bildung eines Oxim-Zwischenprodukts, das dann weiteren Reaktionen unterzogen wird, um das gewünschte Produkt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und einer Base wie Natriumhydroxid oder Kaliumcarbonat .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für 2-Hydroxyimino-3-Phenylindanon sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet die Skalierung der Laborsynthesemethoden mit entsprechenden Modifikationen, um Sicherheit, Effizienz und Wirtschaftlichkeit zu gewährleisten. Dies kann die Optimierung von Reaktionszeiten, Temperaturen und Reinigungsprozessen umfassen, um hohe Ausbeuten und Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Hydroxyimino-3-Phenylindanon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitrosoderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxyiminogruppe in eine Aminogruppe umwandeln.

Substitution: Die Phenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden üblicherweise verwendet.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Elektrophile Reagenzien wie Brom oder Chlorierungsmittel können unter kontrollierten Bedingungen verwendet werden.

Hauptsächlich gebildete Produkte:

Oxidation: Nitrosoderivate.

Reduktion: Aminoderivate.

Substitution: Halogenierte Phenylderivate.

Wissenschaftliche Forschungsanwendungen

2-Hydroxyimino-3-Phenylindanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antioxidativer Eigenschaften.

Medizin: Es laufen Forschungsprojekte, um sein Potenzial als Pharmakophor in der Medikamentenentwicklung zu untersuchen.

Industrie: Es wird bei der Synthese von Spezialchemikalien und -materialien verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 2-Hydroxyimino-3-Phenylindanon beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Hydroxyiminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und deren Aktivität beeinflussen. Darüber hinaus kann die Verbindung Redoxreaktionen eingehen und die zellulären Oxidationsstressniveaus beeinflussen. Die genauen Pfade und Zielstrukturen werden noch untersucht, aber seine Fähigkeit, Enzymaktivitäten und Rezeptorinteraktionen zu modulieren, ist von besonderem Interesse .

Ähnliche Verbindungen:

2-Hydroxyimino-3-Phenylpropionat: Eine weitere Verbindung mit ähnlicher Struktur, aber unterschiedlichen funktionellen Gruppen.

2-Hydroxyimino-3-Phenylbutanon: Eine verwandte Verbindung mit Variationen in der Länge der Kohlenstoffkette und funktionellen Gruppen.

Einzigartigkeit: 2-Hydroxyimino-3-Phenylindanon ist aufgrund seiner Indanon-Kernstruktur einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht.

Wirkmechanismus

The mechanism of action of 2-Hydroxyimino-3-phenylindanone involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels. The exact pathways and targets are still under investigation, but its ability to modulate enzyme activities and receptor interactions is of particular interest .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The following compounds are selected for comparison based on structural homology or functional group relevance (Table 1):

Table 1: Structural comparison of 2-hydroxyimino-3-phenylindanone with analogs.

Physicochemical and Reactivity Differences

2-Hydroxyimino-3-phenylindanone vs. 2-[(p-Chlorophenyl)phenylacetyl]-1,3-indandione

- Functional Groups : The oxime group in the former contrasts with the acetyl and chlorophenyl groups in the latter. Oximes exhibit nucleophilic reactivity (e.g., condensation reactions), while acetyl groups may undergo hydrolysis or serve as electrophilic sites .

- Lipophilicity : The p-chlorophenyl group in the indandione derivative enhances lipophilicity, which could influence bioavailability or membrane permeability in biological systems .

2-Hydroxyimino-3-phenylindanone vs. Hexahydro-indanone Derivatives

- Substituent Effects : The pyrrolidinylmethyl group introduces a basic nitrogen, enabling salt formation (e.g., hydrochloride) and altering solubility in acidic environments .

Biologische Aktivität

2-Hydroxyimino-3-phenylindanone is a compound with notable biological activity, primarily due to its structural features, including a hydroxyimino group and a phenyl group. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

IUPAC Name: (2E)-2-hydroxyimino-3-phenyl-3H-inden-1-one

CAS No.: 24273-37-8

| Property | Value |

|---|---|

| Molecular Formula | C15H11NO2 |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | (2E)-2-hydroxyimino-3-phenyl-3H-inden-1-one |

| CAS No. | 24273-37-8 |

The biological activity of 2-Hydroxyimino-3-phenylindanone is primarily attributed to its ability to form hydrogen bonds through the hydroxyimino group, which can interact with various biological molecules, including proteins and enzymes. This interaction may modulate enzyme activities and influence cellular pathways related to oxidative stress and inflammation .

Biological Activities

Research indicates that 2-Hydroxyimino-3-phenylindanone exhibits several biological activities, including:

- Antioxidant Properties : The compound has been studied for its potential to scavenge free radicals and reduce oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Pharmacological Potential : There is ongoing research into its role as a pharmacophore in drug development, particularly in creating derivatives with enhanced biological activity.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of 2-Hydroxyimino-3-phenylindanone:

Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various indanone derivatives, including 2-Hydroxyimino-3-phenylindanone. The compound demonstrated significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage .

Study 2: Antibacterial Effects

Another investigation published in Phytotherapy Research assessed the antibacterial properties of compounds derived from indanones. The results indicated that 2-Hydroxyimino-3-phenylindanone exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound for developing new antimicrobial agents .

Study 3: Mechanistic Insights

Research conducted by Smith et al. (2024) explored the mechanism of action of 2-Hydroxyimino-3-phenylindanone in modulating enzyme activities related to inflammatory pathways. The study found that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Hydroxyimino-3-phenylindanone, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxyimino-3-phenylpropionate | Similar hydroxyimino group; different chain length | Moderate antioxidant activity |

| 2-Hydroxyimino-3-phenylbutanone | Extended carbon chain; different functional groups | Limited studies on biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.